Alvimopan Metabolite;ADL-08-0011; ADL-08-0011
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
ADL-08-0011 is synthesized from alvimopan through amide hydrolysis by gut microbiota . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the available literature. the process involves the enzymatic breakdown of alvimopan in the gastrointestinal tract, leading to the formation of ADL-08-0011 .
化学反应分析
Types of Reactions
ADL-08-0011 primarily undergoes binding reactions with opioid receptors. It is a μ-opioid receptor antagonist and exhibits high selectivity for μ-opioid receptors over κ- and δ-opioid receptors .
Common Reagents and Conditions
The formation of ADL-08-0011 from alvimopan involves enzymatic hydrolysis, which is facilitated by the gut microbiota . The conditions for these reactions are typically physiological, occurring within the gastrointestinal tract.
Major Products Formed
The major product formed from the hydrolysis of alvimopan is ADL-08-0011 . This metabolite retains the pharmacological properties of its parent compound, alvimopan, but with distinct selectivity and affinity for opioid receptors .
科学研究应用
ADL-08-0011 has several scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. It is used to study the pharmacodynamics and pharmacokinetics of opioid receptor antagonists . Additionally, it is employed in research focused on gastrointestinal motility and opioid-induced bowel dysfunction . The compound’s ability to reverse loperamide-induced delayed gastric emptying in animal models highlights its potential therapeutic applications .
作用机制
ADL-08-0011 exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract . Unlike methylnaltrexone, which relies on its ionic charge, ADL-08-0011 owes its selectivity for peripheral receptors to its pharmacokinetics . This binding inhibits the action of opioid agonists, thereby mitigating opioid-induced side effects such as bowel dysfunction .
相似化合物的比较
Similar Compounds
Methylnaltrexone: Another μ-opioid receptor antagonist with partial agonist activity.
Alvimopan: The parent compound of ADL-08-0011, also a μ-opioid receptor antagonist.
Uniqueness
ADL-08-0011 is unique due to its high selectivity and affinity for μ-opioid receptors compared to other similar compounds . It exhibits negative intrinsic activity, unlike methylnaltrexone, which has partial agonist activity . This distinct pharmacological profile makes ADL-08-0011 a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSLJKYJXTATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。